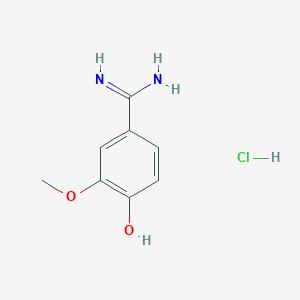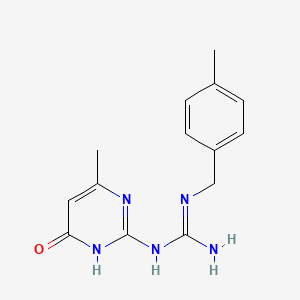![molecular formula C10H15NO2 B1418319 N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 75639-78-0](/img/structure/B1418319.png)
N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Übersicht
Beschreibung
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (HEBC) is an organic compound found in nature and is a promising compound for medicinal and scientific research applications. HEBC is a bicyclic compound, meaning it contains two rings of atoms connected by a single carbon atom. It is a member of the bicyclic lactams, which are cyclic amides that contain two rings of atoms connected by two nitrogen atoms. HEBC has been found to have a variety of biochemical and physiological effects, and its potential for use in lab experiments and scientific research is being explored.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Absolute Configuration Determination
The research by Plettner et al. (2005) focuses on the resolution and crystal structures of derivatives of bicyclo[2.2.1]heptan-2-one. The study provides an unambiguous determination of the absolute configuration of these derivatives and reveals hydrogen-bonded dimer structures in the crystals, which are significant in understanding the molecular orientations and interactions of such compounds (Plettner et al., 2005).
2. Polymerization Processes
Mathew et al. (1996) investigated the use of Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. They demonstrated how these processes can yield cycloaliphatic polyolefins with functional groups, offering insights into the polymerization of such chemical structures (Mathew et al., 1996).
3. Photoreactive Polymers and Refractive Index Modulation
Griesser et al. (2009) explored the use of photoreactive polymers bearing N-phenylamide groups derived from bicyclo[2.2.1]hept-5-ene-2-carboxamide. They observed that UV irradiation leads to significant changes in the refractive index of these polymers, indicating potential applications in optical technologies (Griesser et al., 2009).
4. Synthesis of Alicyclic Polymers
Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers for 193 nm photoresist materials, based on co- and terpolymers of derivatives including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. These polymers exhibited a range of solubility and thermal properties, demonstrating the versatility of these compounds in material science (Okoroanyanwu et al., 1998).
5. Self-assembly Directed by N-Amide Substituents
Mendyk et al. (2011) conducted a study on the self-assembly properties of amides of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They explored how the chemical character of N-amide substituents influences the orientation and potential for intramolecular hydrogen bonding, providing insight into the self-assembly behaviors of these compounds (Mendyk et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-4-3-11-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9,12H,3-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBKSPRFLXNMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655967 | |
| Record name | N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
CAS RN |
75639-78-0 | |
| Record name | N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)
![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)


![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)

![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)